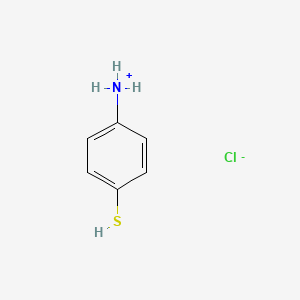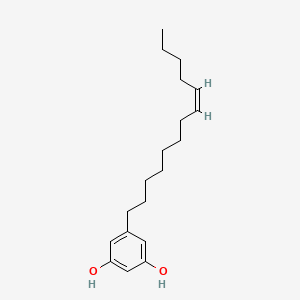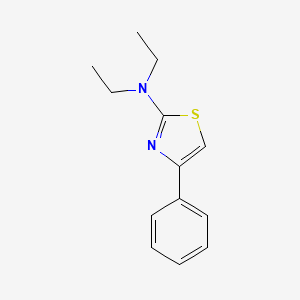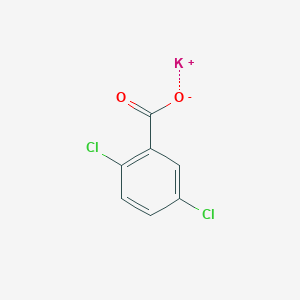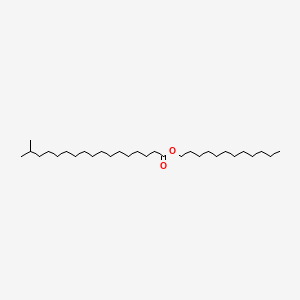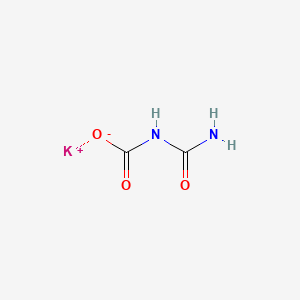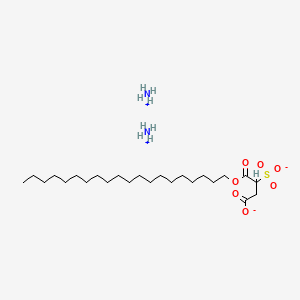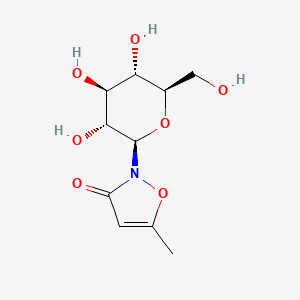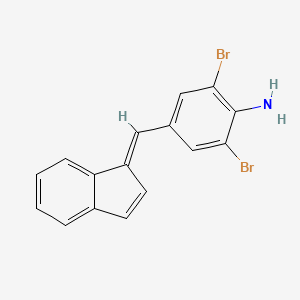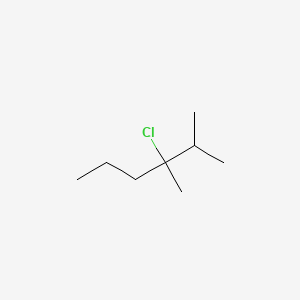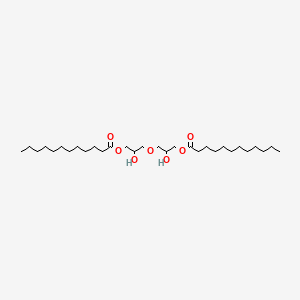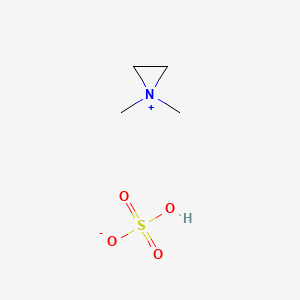
1,1-Dimethylaziridinium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylaziridinium hydrogen sulphate is a chemical compound with the molecular formula C4H11NO4S and a molecular weight of 169.20 g/mol . It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylaziridinium hydrogen sulphate typically involves the reaction of aziridine with dimethyl sulfate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylaziridinium hydrogen sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines or other nitrogen-containing compounds.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted aziridines, amines, and other nitrogen-containing compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,1-Dimethylaziridinium hydrogen sulphate has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylaziridinium hydrogen sulphate involves the ring-opening reactions of the aziridine ring. This ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved include nucleophilic attack on the aziridine ring, leading to the formation of new bonds and the release of strain energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound of 1,1-Dimethylaziridinium hydrogen sulphate, known for its high reactivity and use in polymerization reactions.
1,2-Dimethylaziridine: A similar compound with different substitution patterns, leading to variations in reactivity and applications.
Azetidine: Another nitrogen-containing ring compound with different ring strain and reactivity compared to aziridines.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo ring-opening reactions and form stable products makes it valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
85117-75-5 |
|---|---|
Formule moléculaire |
C4H11NO4S |
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
1,1-dimethylaziridin-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C4H10N.H2O4S/c1-5(2)3-4-5;1-5(2,3)4/h3-4H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
DYBCVRDEBCOXMG-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CC1)C.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



